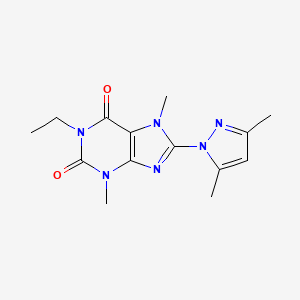
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as DMXAA, is a synthetic compound that has been the focus of extensive research in the field of cancer treatment. DMXAA was first synthesized in the 1990s and has since been studied for its potential as an anti-cancer agent.
Aplicaciones Científicas De Investigación
Chemical Synthesis
The compound is involved in novel synthetic processes. For example, a one-pot synthesis involving hydrazine hydrate, ethyl acetoacetate, and 1,3-dimethyl barbituric acid, among others, leads to the formation of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. This reaction is a novel approach in the field of chemical synthesis, showcasing the versatility of such compounds in creating complex chemical structures in water, indicating an eco-friendly methodology (Heravi & Daraie, 2016).
Biological Activity
The compound has been explored for various biological activities. For example, its derivatives have shown potential as cytotoxins against leukemia and carcinoma cell lines. This indicates its potential application in the development of new anticancer drugs. Certain derivatives have shown potent cytotoxicity with IC50 values less than 10 nM, highlighting their effectiveness in inhibiting cancer cell growth (Deady et al., 2003).
Molecular Modeling and Drug Design
The compound's derivatives are useful in molecular modeling and drug design. The metal complexes of 6-pyrazolylpurine derivatives, for instance, serve as models for metal-mediated base pairs. This provides insights into the potential applications of these compounds in designing new drugs and understanding molecular interactions at a deeper level (Sinha et al., 2015).
Photovoltaic Applications
The compound has been incorporated into novel materials for photovoltaic applications. A study reported the design and synthesis of a small molecule combining oligothiophene as an electron-donating unit and a novel electron-withdrawing group derived from the compound for solar cell applications. This implies its role in the development of new materials for renewable energy technologies (Li et al., 2012).
Catalysis
In catalysis, the compound has been used as an efficient catalyst for synthesizing novel compounds. For instance, it catalyzed the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives under solvent-free conditions, demonstrating its role in facilitating environmentally friendly chemical reactions (Yazdani-Elah-Abadi et al., 2017).
Antimicrobial Activity
The derivatives of the compound have also been studied for their antimicrobial activity. New derivatives synthesized from 8-Chloro-theophylline were evaluated for antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-6-19-12(21)10-11(18(5)14(19)22)15-13(17(10)4)20-9(3)7-8(2)16-20/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFDGSJCUMTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16854890 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

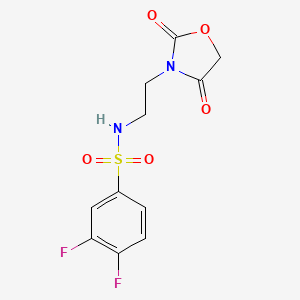
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)
![4-Cyclohexyl-1-oxaspiro[2.5]octane](/img/structure/B2880944.png)

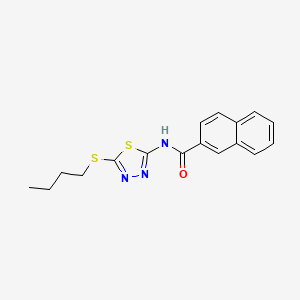
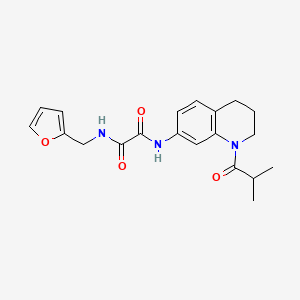


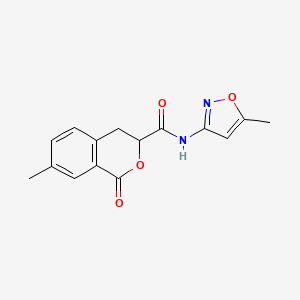
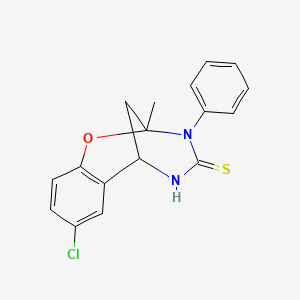
![3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880956.png)
![Methyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2880958.png)
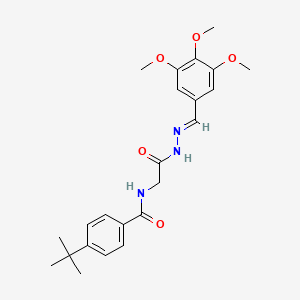
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate](/img/structure/B2880963.png)